6-Bromo-5-chloro-1H-indazole
Overview
Description
6-Bromo-5-chloro-1H-indazole is a heterocyclic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of bromine and chlorine atoms in the 6 and 5 positions, respectively, makes this compound particularly interesting for various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of 6-Bromo-5-chloro-1H-indazole is cyclo-oxygenase-2 (COX-2), an enzyme involved in inflammation and pain . This compound acts as an inhibitor of COX-2 .
Mode of Action
This compound interacts with COX-2, inhibiting its activity . This interaction prevents the enzyme from producing prostaglandins, which are chemicals that cause inflammation and pain .
Biochemical Pathways
The inhibition of COX-2 by this compound affects the biochemical pathway that leads to the production of prostaglandins . This results in a decrease in inflammation and pain .
Result of Action
The inhibition of COX-2 by this compound leads to a decrease in the production of prostaglandins . This results in reduced inflammation and pain .
Biochemical Analysis
Biochemical Properties
Indazole derivatives, a broader class of compounds to which 6-Bromo-5-chloro-1H-indazole belongs, have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is highly dependent on the specific structure and functional groups present in the indazole derivative .
Cellular Effects
Indazole derivatives have been reported to have a wide range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-chloro-1H-indazole typically involves the cyclization of substituted anilines. One common method starts with 1-bromo-2-chloro-4-methylbenzene, which undergoes nitration to form 1-bromo-2-chloro-4-nitrobenzene. This intermediate is then reduced to 5-bromo-4-chloro-2-methylaniline, which subsequently undergoes cyclization to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by cyclization under controlled conditions. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-chloro-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride and potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride are typical methods.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
6-Bromo-5-chloro-1H-indazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes and receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
5-Bromo-6-chloro-1H-indazole: Similar structure but with different positions of bromine and chlorine atoms.
6-Bromo-1H-indazole: Lacks the chlorine atom, which affects its reactivity and applications.
5-Chloro-1H-indazole: Lacks the bromine atom, leading to different chemical properties.
Uniqueness: 6-Bromo-5-chloro-1H-indazole is unique due to the specific positions of the bromine and chlorine atoms, which influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-bromo-5-chloro-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOWTBQSXKQLNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305208-02-9 | |
Record name | 6-bromo-5-chloro-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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